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molecular formula C8H6ClNO5 B1427113 2-Chloro-5-methoxy-4-nitrobenzoic acid CAS No. 101581-13-9

2-Chloro-5-methoxy-4-nitrobenzoic acid

Cat. No. B1427113
M. Wt: 231.59 g/mol
InChI Key: OJMMHUJTCVSTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716287B2

Procedure details

A solution of 1-chloro-4-methoxy-2-methyl-5-nitrobenzene (1 mmol) and potassium permanganate (4 mmol) in water (100 mL) was heated at reflux temperature for 48 hours. The mixture was allowed to cool to room temperature and the pH was adjusted 2. The solution was extracted with EtOAc (2×100 mL), then the combined organic extracts was dried (Na2SO4) and concentrated under reduced pressure to give the title compound (78%) as a solid.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([O:11][CH3:12])=[CH:4][C:3]=1[CH3:13].[Mn]([O-])(=O)(=O)=[O:15].[K+].[OH2:20]>>[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([O:11][CH3:12])=[CH:4][C:3]=1[C:13]([OH:15])=[O:20] |f:1.2|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])OC)C
Name
Quantity
4 mmol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 48 hours
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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